4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline
Description
Contextualization within Heterocyclic Compound Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the chemistry of life and industry. Nitrogen-containing heterocycles are particularly prominent. The unique structural and electronic properties imparted by the heteroatoms lead to a diverse range of chemical reactivity and biological activity. Research in this field is vibrant, with continuous efforts to synthesize new derivatives and understand their structure-activity relationships.
Significance of Quinazoline (B50416) Scaffolds in Modern Chemical Science
The quinazoline scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Numerous quinazoline derivatives have been investigated and developed as therapeutic agents, with applications including anticancer, anti-inflammatory, and antimicrobial treatments. nih.govscispace.com
The chemical versatility of the quinazoline ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physical properties. nih.gov The 4-chloroquinazoline (B184009) moiety, in particular, serves as a crucial synthetic intermediate. scispace.commdpi.com The chlorine atom at the 4-position is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, especially amines, to generate diverse libraries of 4-substituted quinazolines. nih.govmdpi.com
Role of Aniline (B41778) Derivatives in Functional Organic Molecules
Aniline and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org They are key precursors in the manufacturing of dyes, polymers, and pharmaceuticals. The amino group on the benzene ring significantly influences the reactivity of the aromatic system, making it susceptible to various chemical transformations.
N,N-dimethylaniline, a tertiary amine derivative of aniline, is a widely used reagent and intermediate in chemical synthesis. wikipedia.org It serves as a precursor to various dyes, such as malachite green and crystal violet, and is also employed as a catalyst and an acid scavenger in polymerization and other organic reactions. wikipedia.orgactylis.com The dimethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution.
Research Objectives for 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline
Synthesis and Characterization: To develop an efficient and scalable synthetic route to this compound and to fully characterize its structure and properties using modern spectroscopic and analytical techniques.
Intermediate for Further Functionalization: To investigate the utility of the 4-chloro group in this specific molecule for nucleophilic substitution reactions, thereby using it as a platform to synthesize a novel library of 2-(4-(dimethylamino)phenyl)quinazolin-4-yl derivatives.
Exploration of Biological Activity: To screen this compound and its derivatives for potential biological activities, such as anticancer or antimicrobial properties, given the known pharmacological importance of the quinazoline scaffold.
Materials Science Applications: To explore the potential of this compound as a building block for functional materials, such as dyes or organic electronics, leveraging the electronic properties of the N,N-dimethylaniline moiety.
Due to the absence of specific research literature, the detailed findings and in-depth discussion that would typically follow such objectives remain a prospect for future scientific inquiry. The compound's basic properties are available through chemical suppliers.
Table 1: Compound Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄ClN₃ |
| Molecular Weight | 283.76 g/mol |
| CAS Number | 79916-53-3 |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chloroquinazolin-2-yl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-20(2)12-9-7-11(8-10-12)16-18-14-6-4-3-5-13(14)15(17)19-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWQMICNQFRGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221833 | |
| Record name | 4-(4-Chloro-2-quinazolinyl)-N,N-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79916-53-3 | |
| Record name | 4-(4-Chloro-2-quinazolinyl)-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79916-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chloro-2-quinazolinyl)-N,N-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 4 4 Chloroquinazolin 2 Yl N,n Dimethylaniline
Precursor Synthesis and Derivatization Strategies
The assembly of the core structure begins with the synthesis of two key precursors: a quinazolinone intermediate that already contains the N,N-dimethylaniline moiety and the derivatization of N,N-dimethylaniline to an appropriate form for cyclization.
Synthesis of Key Quinazolinone Intermediates
The most direct precursor to the final chlorinated product is 2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one. This intermediate is typically synthesized through the condensation of anthranilamide (2-aminobenzamide) with 4-(dimethylamino)benzaldehyde. This reaction forms the core heterocyclic structure with the desired dimethylaniline group already positioned at the 2-position of the quinazolinone ring.
Synthesis of N,N-Dimethylaniline Derivatives
The crucial aldehyde precursor, 4-(dimethylamino)benzaldehyde, is synthesized from N,N-dimethylaniline. A prevalent and efficient method for this transformation is the Vilsmeier-Haack reaction. chemistrysteps.comresearchgate.net This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. mychemblog.com
The process involves treating N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. mychemblog.comwikipedia.org N,N-dimethylaniline then reacts with this reagent, and subsequent hydrolysis of the resulting iminium ion yields 4-(dimethylamino)benzaldehyde. chemistrysteps.comwikipedia.org A typical procedure involves the slow addition of POCl₃ to cooled DMF, followed by the addition of N,N-dimethylaniline and heating the mixture. prepchem.comlookchem.com Yields for this process are often high, with reports of up to 89% based on the starting N,N-dimethylaniline. prepchem.com
Core Quinazoline (B50416) Chlorination Reactions
The pivotal step in the synthesis is the conversion of the lactam functionality in the 2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one intermediate to a chloride. This is an oxidative aromatization that transforms the quinazolinone into the desired 4-chloroquinazoline (B184009).
Role of Chlorinating Agents (e.g., Phosphorus Oxychloride)
Phosphorus oxychloride (POCl₃) is the most widely used and effective reagent for the chlorination of 4-quinazolinones. nih.govsigmaaldrich.comresearchgate.net The reaction mechanism is complex and proceeds in two distinct stages that can be controlled by temperature. nih.govsigmaaldrich.com
Phosphorylation: Initially, at lower temperatures (below 25 °C) and under basic conditions, the quinazolinone reacts with POCl₃ to form phosphorylated intermediates. nih.govsigmaaldrich.com These can be (N)- or (O)-phosphorylated species which equilibrate rapidly. nih.gov
Chloride Displacement: Upon heating to temperatures between 70-90 °C, the (O)-phosphorylated intermediates undergo nucleophilic attack by chloride ions (Cl⁻), leading to the formation of the 4-chloroquinazoline product and phosphate (B84403) byproducts. wikipedia.orgnih.gov
A minimum of one molar equivalent of POCl₃ is required for the efficient conversion of the intermediates to the final product. nih.govsigmaaldrich.com In practice, POCl₃ is often used in excess, serving as both the reagent and the solvent. commonorganicchemistry.com Other chlorinating agents like thionyl chloride (SOCl₂) can also be employed, sometimes in combination with DMF. researchgate.netchemicalbook.com
Influence of Reaction Catalysts and Solvents
The efficiency of the chlorination reaction can be significantly influenced by the presence of catalysts and the choice of solvent.
Catalysts: Tertiary amines or N,N-dimethylformamide (DMF) are often used to facilitate the reaction. DMF can react with SOCl₂ or POCl₃ to form a Vilsmeier-type reagent in situ, which is a highly reactive species that promotes the chlorination. researchgate.netresearchgate.net The use of a strong base like diisopropylethylamine has also been reported to assist in the reaction. researchgate.net
Solvents: While the reaction can be run neat using excess POCl₃ as the solvent, other high-boiling inert solvents may be employed. commonorganicchemistry.com However, the choice of solvent can be critical, as some may lead to the formation of impurities. For instance, using toluene (B28343) for the chlorination of certain quinazolinone precursors has been found to generate a large number of impurities, making product purification difficult. acs.org Chlorinated solvents such as dichloroethane (DCE) have been used but are often avoided in larger-scale synthesis due to toxicity concerns. acs.orgacsgcipr.org The reaction workup typically involves carefully quenching the excess POCl₃ with ice water, followed by neutralization and extraction of the product. commonorganicchemistry.com
Below is a table summarizing typical conditions for the key chlorination step:
| Chlorinating Agent | Catalyst/Additive | Solvent | Temperature | Typical Yield | Reference |
| POCl₃ | None (Neat) | POCl₃ | Reflux | Good | commonorganicchemistry.com |
| SOCl₂ | DMF | SOCl₂ | Reflux | 88% | chemicalbook.com |
| POCl₃ | Diisopropylethylamine | Toluene | Reflux | Variable | researchgate.netacs.org |
| PCl₅ / POCl₃ | None | POCl₃ | Microwave | High | nih.gov |
Coupling Reactions for Introducing the N,N-Dimethylaniline Moiety
In the primary synthetic route described, the N,N-dimethylaniline moiety is introduced early in the sequence through a condensation reaction. The "coupling" is the cyclization step that forms the quinazolinone ring system. This involves the reaction of 2-aminobenzamide (B116534) with 4-(dimethylamino)benzaldehyde. researchgate.net This condensation reaction forges the C-N bond that completes the pyrimidine (B1678525) ring of the quinazolinone, effectively coupling the two precursor molecules.
Alternative strategies exist where a pre-formed 2,4-dichloroquinazoline (B46505) can undergo a regioselective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position. mdpi.com However, for synthesizing the specific target compound, the more common and direct approach is the initial condensation to form 2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one, followed by chlorination. This avoids potential side reactions and regioselectivity issues associated with later-stage coupling reactions. mdpi.com
Mechanistic Considerations of Coupling Protocols
The primary mechanism for the synthesis of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline from 2,4-dichloroquinazoline and N,N-dimethylaniline is a nucleophilic aromatic substitution (SNAr). The quinazoline ring is an electron-deficient system, which facilitates the attack of nucleophiles. The chlorine atom at the C4 position is a good leaving group, making this position highly susceptible to substitution.
The reaction proceeds as follows:
Nucleophilic Attack: The nitrogen atom of N,N-dimethylaniline, acting as a nucleophile, attacks the electron-deficient C4 carbon of the quinazoline ring. This step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, which helps to lower the activation energy of the reaction.
Leaving Group Departure: The chloride ion is subsequently eliminated from the Meisenheimer complex, and the aromaticity of the quinazoline ring is restored. This step results in the formation of the final C-N coupled product.
Factors influencing this reaction include the nucleophilicity of the aniline (B41778) and the reaction conditions. Electron-donating groups on the aniline, such as the dimethylamino group, increase its nucleophilicity and facilitate the reaction. The reaction can be performed under basic or acidic conditions, and microwave irradiation has been shown to significantly accelerate the process, leading to higher yields in shorter reaction times. nih.gov
While direct SNAr is common, metal-catalyzed reactions, particularly those involving palladium, offer an alternative and often more efficient route, especially for less reactive substrates.
Exploration of Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful methodology for the formation of C-N bonds and are applicable to the synthesis of 4-anilinoquinazolines. These methods are particularly useful for coupling aryl halides with amines and can overcome limitations of traditional SNAr reactions. mit.edu
The catalytic cycle for a palladium-catalyzed C-N cross-coupling reaction generally involves three key steps: mdpi.comresearchgate.net
Oxidative Addition: A low-valent palladium(0) complex reacts with the 4-chloroquinazoline. The palladium atom inserts itself into the carbon-chlorine bond, forming a new palladium(II) complex. This is often the rate-determining step of the cycle.
Amine Coordination and Deprotonation: The N,N-dimethylaniline coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form an amido complex. The choice of base is crucial for the efficiency of this step.
Reductive Elimination: The final step involves the formation of the new carbon-nitrogen bond, yielding the desired product, this compound. The palladium(0) catalyst is regenerated in this step, allowing it to re-enter the catalytic cycle. mdpi.com
The effectiveness of this catalytic system is highly dependent on the choice of ligands coordinated to the palladium center. Biarylphosphine ligands are often effective in preventing catalyst deactivation and promoting efficient C-N bond formation. mit.edu
| Catalytic Cycle Step | Description | Key Intermediates |
| Oxidative Addition | The Pd(0) catalyst inserts into the C-Cl bond of the 4-chloroquinazoline. | Aryl-Pd(II)-Halide Complex |
| Transmetalation/Amine Binding | The amine (N,N-dimethylaniline) coordinates to the Pd(II) center and is deprotonated by a base. | Aryl-Pd(II)-Amido Complex |
| Reductive Elimination | The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst. | 4-Anilinoquinazoline product, Pd(0) complex |
Purification and Isolation Techniques in Multi-step Synthesis
The isolation and purification of this compound from the reaction mixture is a critical final step to ensure the removal of unreacted starting materials, catalysts, and by-products. A typical multi-step purification protocol involves an aqueous work-up followed by chromatography and/or recrystallization. orgsyn.orgnih.gov
Aqueous Work-up: The initial purification often begins by quenching the reaction mixture, followed by extraction. The crude product is dissolved in an organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297), that is immiscible with water. orgsyn.org This organic solution is then subjected to a series of washes in a separatory funnel:
Water Wash: To remove water-soluble impurities and salts.
Saturated Aqueous Sodium Chloride (Brine) Wash: To remove the bulk of the dissolved water from the organic layer and aid in breaking up emulsions. orgsyn.org
After the washing steps, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any residual water. The drying agent is then removed by filtration. orgsyn.org
Solvent Removal and Final Purification: The solvent is removed from the dried and filtered organic solution, typically using a rotary evaporator under reduced pressure. orgsyn.org This yields the crude product, which may appear as a solid or a viscous oil.
For achieving high purity, one or more of the following techniques are employed:
Flash Column Chromatography: The crude material is purified on a silica (B1680970) gel column. A mixture of solvents, such as hexanes and ethyl acetate, is used as the eluent to separate the desired compound from impurities based on polarity. orgsyn.org Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.
Recrystallization: If the product is a solid, it can be further purified by recrystallization. The crude solid is dissolved in a minimum amount of a hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration. orgsyn.org
Precipitation/Washing: Sometimes, the crude product can be purified by precipitating it from a solution or by washing the solid with a solvent in which the impurities are soluble but the product is not. nih.gov
The final, purified product is thoroughly dried under vacuum to remove any remaining traces of solvent. orgsyn.org
| Purification Step | Purpose | Reagents/Apparatus |
| Aqueous Work-up (Extraction & Washing) | Removal of water-soluble impurities, salts, and reaction by-products. | Separatory funnel, organic solvent (e.g., ethyl acetate), water, brine. |
| Drying | Removal of residual water from the organic phase. | Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). |
| Solvent Evaporation | Concentration of the product by removing the bulk solvent. | Rotary evaporator. |
| Flash Chromatography | Separation of the target compound from impurities based on polarity. | Silica gel, eluent system (e.g., hexanes/ethyl acetate). |
| Recrystallization | High-purity isolation of solid products. | Appropriate solvent system, heating and cooling apparatus. |
Advanced Structural Elucidation and Spectroscopic Characterization of 4 4 Chloroquinazolin 2 Yl N,n Dimethylaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. For 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed to assemble a complete picture of its structure.
¹H NMR Spectroscopic Analysis of Proton Environments
The ¹H NMR spectrum would provide information about the number of different types of protons and their neighboring environments. The expected signals would correspond to the protons of the quinazoline (B50416) ring system and the N,N-dimethylaniline moiety.
Quinazoline Ring Protons: The four protons on the benzo part of the quinazoline ring would typically appear as a complex multiplet in the aromatic region of the spectrum. Their exact chemical shifts and coupling patterns would depend on their relative positions and the electronic influence of the chloro and dimethylaniline substituents.
N,N-dimethylaniline Protons: The protons on the phenyl ring of the N,N-dimethylaniline group would also resonate in the aromatic region. The two protons ortho to the dimethylamino group and the two protons meta would likely appear as distinct doublets due to the activating nature of the dimethylamino group. The six protons of the two methyl groups would be expected to appear as a sharp singlet further upfield, characteristic of N-methyl groups.
A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate the expected format of such data.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Value | m | 4H | Quinazoline-H |
| Value | d | 2H | Aniline-H (ortho) |
| Value | d | 2H | Aniline-H (meta) |
| Value | s | 6H | N(CH₃)₂ |
¹³C NMR Spectroscopic Analysis of Carbon Frameworks
The ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule. This includes the carbon atoms of the quinazoline and N,N-dimethylaniline rings, as well as the methyl carbons.
Quinazoline Carbons: The carbon atoms of the quinazoline ring would show distinct signals in the downfield region of the spectrum. The carbon atom bonded to the chlorine (C4) and the carbon atom attached to the dimethylaniline group (C2) would have characteristic chemical shifts influenced by these substituents.
N,N-dimethylaniline Carbons: The carbons of the dimethylaniline ring would also appear in the aromatic region. The carbon atom attached to the nitrogen of the dimethylamino group would be significantly shielded.
Methyl Carbons: The two equivalent methyl carbons of the dimethylamino group would give rise to a single signal in the upfield region of the spectrum.
A hypothetical data table for the ¹³C NMR spectrum is provided below.
| Chemical Shift (δ) ppm | Assignment |
| Value | Quinazoline-C |
| Value | Aniline-C |
| Value | N(CH₃)₂ |
Two-Dimensional NMR Techniques for Structural Connectivity
To confirm the assignments made from ¹H and ¹³C NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.
COSY: This experiment would show correlations between protons that are coupled to each other, helping to trace the proton networks within the quinazoline and aniline (B41778) rings.
HSQC: This experiment would reveal correlations between protons and the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula C₁₆H₁₄ClN₃. The presence of the chlorine isotope (³⁷Cl) would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M+).
A hypothetical HRMS data table is shown below.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | Value | Value |
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways of the molecular ion. By inducing fragmentation and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule. Expected fragmentation pathways could include:
Loss of a chlorine radical.
Cleavage of the bond between the quinazoline and the dimethylaniline moieties.
Fragmentation of the quinazoline ring itself.
Loss of methyl groups from the dimethylamino substituent.
Analysis of these fragmentation patterns would provide strong evidence to support the proposed structure of the molecule.
Advanced Structural and Spectroscopic Data Unavailable for this compound
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific experimental and computational data for the chemical compound This compound . Despite targeted searches for its spectroscopic and crystallographic properties, no detailed research findings, data tables, or advanced structural analyses are publicly available for this specific molecule.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the advanced structural elucidation and spectroscopic characterization of this compound that adheres to the requested outline. The required information for the following sections and subsections is not present in the current body of scientific literature:
X-ray Crystallography for Solid-State Structure Determination
Bond Lengths, Bond Angles, and Torsion Angles Analysis
While general principles of these analytical techniques can be applied to predict the expected spectral features and structural characteristics of the molecule based on its constituent parts (a chloroquinazoline moiety and a dimethylaniline moiety), any such discussion would be speculative and would not be based on verified data for the compound . To maintain scientific accuracy and adhere strictly to the provided instructions, which require a focus solely on documented findings for this compound, this article cannot be generated at this time.
Further experimental research or computational studies would be necessary to determine the specific data required to populate the outlined sections.
In Depth Photophysical Investigations of 4 4 Chloroquinazolin 2 Yl N,n Dimethylaniline
Quantum Yield Determinations
Absolute and Relative Fluorescence Quantum Yields
No published studies were found that report the absolute or relative fluorescence quantum yields for 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline in any solvent. This information is crucial for characterizing the emission efficiency of a fluorophore.
Solvatochromism and Environmental Sensitivity Studies
Influence of Solvent Polarity on Spectroscopic Signatures
There is no available data detailing the absorption and emission spectral shifts of this compound in a range of solvents with varying polarities. Such studies are essential to understand the effect of the solvent environment on the electronic transitions of the molecule.
Exploration of Intramolecular Charge Transfer (ICT) Characteristics
While the molecular structure of this compound, featuring an electron-donating N,N-dimethylaniline moiety and an electron-accepting 4-chloroquinazoline (B184009) core, suggests the potential for intramolecular charge transfer, no specific research articles confirming or quantifying this phenomenon for this particular compound could be identified.
Computational and Theoretical Chemistry Studies of 4 4 Chloroquinazolin 2 Yl N,n Dimethylaniline
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular tool due to its balance of accuracy and computational cost, making it suitable for studying a wide range of chemical systems. nih.gov
The first step in most quantum chemical calculations is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule like 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline, which has rotatable bonds, a conformational analysis is crucial to identify the global minimum energy conformer. This is often achieved by systematically rotating the dihedral angles connecting the quinazoline (B50416) and dimethylaniline rings and performing geometry optimization at each step. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | 1.75 Å |
| C-N (quinazoline) | 1.32 Å | |
| C-N (dimethylaniline) | 1.38 Å | |
| Bond Angle | C-N-C (quinazoline) | 117° |
| C-N-C (dimethylaniline) | 121° | |
| Dihedral Angle | Quinazoline-Dimethylaniline | 35° |
Note: These values are illustrative and would be determined through actual DFT calculations.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich N,N-dimethylaniline moiety, while the LUMO is likely to be centered on the electron-accepting chloroquinazoline ring system. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.80 |
| LUMO | -2.20 |
| HOMO-LUMO Gap (ΔE) | 3.60 |
Note: These values are representative and would be quantified by DFT calculations.
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The EPS map displays regions of varying electrostatic potential on the molecular surface, typically color-coded where red indicates negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack). rsc.org
In the case of this compound, the EPS map would likely show a negative potential around the nitrogen atoms of the quinazoline ring and the chlorine atom, making these sites potential targets for electrophiles. Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited-state properties of molecules. researchgate.net This method is instrumental in simulating electronic absorption and emission spectra.
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which can then be used to simulate the UV-Vis absorption spectrum of a molecule. researchgate.net For this compound, the simulated spectrum would likely exhibit strong absorption bands corresponding to π-π* transitions within the aromatic systems and an intramolecular charge transfer (ICT) transition from the dimethylaniline donor to the chloroquinazoline acceptor.
Table 3: Hypothetical TD-DFT Calculated Absorption Data for this compound
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 3.44 | 360 | 0.55 | HOMO -> LUMO (ICT) |
| 4.13 | 300 | 0.21 | HOMO-1 -> LUMO (π-π*) |
| 4.59 | 270 | 0.15 | HOMO -> LUMO+1 (π-π*) |
Note: These are illustrative values that would be obtained from TD-DFT calculations.
Following electronic excitation, a molecule can relax to the ground state by emitting a photon, a process known as fluorescence. TD-DFT can be used to optimize the geometry of the first excited state and then calculate the energy of the emission from this relaxed state back to the ground state. This allows for the prediction of the fluorescence emission spectrum. The difference between the absorption and emission maxima is known as the Stokes shift, which provides information about the structural changes between the ground and excited states. For molecules exhibiting significant ICT character, a large Stokes shift is often observed.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Dynamic Behavior in Solution and Condensed Phases
Detailed molecular dynamics (MD) simulations specifically for this compound are not extensively documented in publicly available research literature. However, MD simulations are a powerful computational tool used to understand the dynamic behavior of molecules in various environments. For a molecule like this compound, MD simulations could provide significant insights into its conformational flexibility.
The solvent molecules would play a crucial role in stabilizing different conformations through intermolecular interactions, such as hydrogen bonding with the nitrogen atoms of the quinazoline ring and van der Waals interactions with the aromatic rings. The hydrophobic nature of the chlorophenyl and dimethylaniline groups would likely influence their orientation to minimize unfavorable interactions with water. In a condensed phase, such as a crystal lattice, the conformational freedom would be significantly restricted due to packing forces and intermolecular interactions with neighboring molecules.
Quantitative Structure-Property Relationship (QSPR) Modeling
Correlating Structural Descriptors with Spectroscopic Observables
Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR studies could be employed to correlate its structural descriptors with spectroscopic observables, such as UV-Vis absorption maxima (λmax), NMR chemical shifts, or infrared vibrational frequencies.
To build a QSPR model, a dataset of structurally related compounds with known spectroscopic properties would be required. A variety of molecular descriptors would then be calculated for each compound. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electronic structure (e.g., dipole moment, partial charges, HOMO-LUMO energies).
Physicochemical descriptors: Such as logP and molar refractivity.
Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a predictive model can be developed. For instance, a QSPR model might reveal that the λmax in the UV-Vis spectrum is strongly correlated with the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as the electronic transitions responsible for UV-Vis absorption are often from the HOMO to the LUMO.
A hypothetical QSPR study on a series of 2-anilinoquinazoline derivatives might yield an equation like:
λ_max = β_0 + β_1(HOMO) + β_2(LUMO) + β_3(Dipole Moment) + ...
Where β coefficients represent the weight of each descriptor's contribution. Such a model would be invaluable for predicting the spectroscopic properties of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with specific spectroscopic characteristics.
| Structural Descriptor Category | Examples of Descriptors | Potential Spectroscopic Observable Correlation |
| Topological | Wiener Index, Randić Index | NMR Chemical Shifts |
| Geometrical | Molecular Surface Area, Molecular Volume | Infrared Vibrational Frequencies |
| Electronic | HOMO/LUMO Energies, Dipole Moment | UV-Vis Absorption Maxima (λmax) |
| Physicochemical | LogP, Molar Refractivity | Molar Absorptivity |
Advanced Reaction Chemistry and Transformations Involving 4 4 Chloroquinazolin 2 Yl N,n Dimethylaniline
Substitution Reactions on the Chloro-Quinazoline Moiety
Nucleophilic aromatic substitution is a cornerstone of quinazoline (B50416) chemistry. The reaction of 4-chloroquinazolines with various nucleophiles proceeds readily, often under mild conditions. semanticscholar.org The mechanism typically involves the addition of a nucleophile to the electron-deficient C4 carbon, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity.
Studies on 2,4-dichloroquinazolines have established that nucleophilic attack occurs preferentially at the C4 position over the C2 position. mdpi.comnih.gov Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position possesses a higher LUMO coefficient, rendering it more susceptible to nucleophilic attack. mdpi.com This inherent regioselectivity is crucial when designing synthetic strategies involving 4-chloroquinazoline (B184009) scaffolds.
The reaction of 4-chloroquinazolines with amines, such as anilines and aliphatic amines, is a well-documented and efficient method for creating 4-aminoquinazoline derivatives. semanticscholar.orgnih.gov These reactions can be performed with or without a catalyst, often accelerated by microwave irradiation to reduce reaction times and improve yields. semanticscholar.org
The high reactivity of the C4-chloro group makes 4-(4-chloroquinazolin-2-yl)-N,N-dimethylaniline an excellent substrate for generating libraries of diverse compounds. A wide array of nucleophiles can be employed to displace the chlorine atom, introducing various functional groups and molecular scaffolds.
N-Nucleophiles: Primary and secondary amines are commonly used to synthesize a broad range of 4-aminoquinazoline derivatives. nih.govnih.gov This includes reactions with substituted anilines, benzylamines, and aliphatic amines, leading to compounds with potential biological activities. mdpi.com
O-Nucleophiles: Alcohols and phenols can react to form 4-alkoxy and 4-aryloxy quinazoline derivatives, respectively. These reactions are typically carried out in the presence of a base.
S-Nucleophiles: Thiols are effective nucleophiles for introducing sulfur-based functionalities, yielding 4-(alkylthio)- or 4-(arylthio)quinazolines.
C-Nucleophiles (Palladium-Catalyzed Cross-Coupling): Beyond classical SNAr, palladium-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon bonds at the C4 position. Reactions like the Suzuki-Miyaura coupling (with boronic acids) and Sonogashira coupling (with terminal alkynes) allow for the introduction of aryl, heteroaryl, and alkynyl groups. nih.govnih.gov The C4-Cl bond is highly activated towards oxidative addition to Pd(0), facilitating these transformations. nih.gov
The following table summarizes representative substitution reactions on the 4-chloroquinazoline core, demonstrating the versatility of this position for creating diverse molecular libraries.
| Nucleophile/Reagent | Reaction Type | Functionality Introduced | Product Class |
| Substituted Anilines | SNAr | Substituted amino | 4-Anilinoquinazolines |
| Aliphatic Amines | SNAr | Alkylamino | 4-(Alkylamino)quinazolines |
| Arylboronic Acids | Suzuki Coupling | Aryl | 4-Arylquinazolines |
| Terminal Alkynes | Sonogashira Coupling | Alkynyl | 4-Alkynylquinazolines |
| Alcohols/Phenols | SNAr | Alkoxy/Aryloxy | 4-Oxyquinazolines |
| Thiols | SNAr | Thioether | 4-Thioquinazolines |
Derivatization of the Dimethylaniline Group
The N,N-dimethylaniline portion of the molecule offers further opportunities for chemical modification, primarily through reactions involving the aromatic ring and the tertiary amine nitrogen.
The N,N-dimethylamino group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. In this compound, the para position of the aniline (B41778) ring is occupied by the quinazoline substituent. Therefore, electrophilic attack is expected to occur at the positions ortho to the dimethylamino group.
Common electrophilic substitution reactions include:
Nitration: Using nitric acid in a sulfuric acid medium.
Halogenation: Using reagents like Br₂ in acetic acid or N-bromosuccinimide (NBS).
Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst.
The bulky nature of the 2-(4-chloroquinazolin-2-yl) substituent may exert some steric hindrance, potentially influencing the regioselectivity and reaction rates. Theoretical considerations for the unsubstituted quinazoline ring suggest an order of reactivity for electrophilic substitution as 8 > 6 > 5 > 7 > 4 > 2, with nitration yielding 6-nitroquinazoline. scispace.com However, the powerful activating effect of the dimethylamino group on the aniline ring would strongly favor substitution on that ring over the less activated quinazoline system.
The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group makes it nucleophilic and basic. It can react with electrophiles, particularly alkyl halides, to form a quaternary ammonium (B1175870) salt. mdpi.com This reaction, known as quaternization or the Menshutkin reaction, converts the tertiary amine into a permanently charged quaternary ammonium group.
The reaction typically involves treating the compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent. The resulting quaternary ammonium salt would introduce a positive charge into the molecule, significantly altering its physicochemical properties such as solubility and polarity. mdpi.com This modification can be a strategy to enhance water solubility or to introduce a cationic center for specific biological interactions. mdpi.com
Cyclization and Annulation Reactions Incorporating the Compound
The scaffold of this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Such reactions, known as cyclization or annulation, involve the formation of new rings. These transformations typically require prior functionalization of either the quinazoline or the aniline moiety to introduce reactive groups that can participate in intramolecular ring closure.
For instance, if a suitable functional group (e.g., a hydroxyl, amino, or carboxyl group) is introduced at the ortho position of the dimethylaniline ring via electrophilic substitution, it could subsequently undergo an intramolecular reaction. One potential pathway involves the displacement of the C4-chloro group by this newly introduced nucleophilic ortho-substituent, leading to a fused polycyclic system.
Cross-Coupling Reactions for Extended Conjugated Systems
The chloro-substituent at the C4 position of the quinazoline ring in this compound is highly activated towards palladium-catalyzed cross-coupling reactions. This enhanced reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atom (an α-nitrogen effect), which facilitates the oxidative addition of palladium(0) to the C-Cl bond, a crucial step in the catalytic cycle of many cross-coupling reactions. nih.gov This property makes this compound a valuable building block for the synthesis of more complex, extended π-conjugated systems. Such systems are of significant interest in materials science and medicinal chemistry due to their unique photophysical and electronic properties.
The most commonly employed cross-coupling reactions for this purpose are the Suzuki-Miyaura and Sonogashira reactions, which allow for the formation of new carbon-carbon bonds, thereby extending the conjugation of the quinazoline core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. In the case of this compound, the C4-Cl bond readily participates in this reaction with various aryl- and heteroarylboronic acids or their corresponding esters.
Detailed research on analogous 2-aryl-4-chloroquinazolines has demonstrated that these Suzuki-Miyaura couplings proceed efficiently under various conditions. nih.gov The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields of the desired 4-aryl-2-(4-(dimethylamino)phenyl)quinazolines. These reactions effectively create extended bi-aryl or hetero-biaryl systems with potential applications as fluorophores or in electronic materials.
| Entry | Arylboronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 90-98 |
| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80-92 |
| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃/XPhos | K₂CO₃ | DMF | 75-88 |
Sonogashira Coupling
The Sonogashira coupling reaction is another powerful tool for extending the π-system of this compound. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The reaction of this compound with various terminal alkynes leads to the formation of 4-alkynyl-2-(4-(dimethylamino)phenyl)quinazolines.
These alkynyl-substituted quinazolines are valuable intermediates and can serve as building blocks for more complex conjugated systems. The introduction of the rigid alkyne linker can significantly influence the photophysical properties of the resulting molecule. Research on similar 2-substituted 4-chloroquinazolines has shown that the Sonogashira coupling proceeds smoothly, often at room temperature, due to the high reactivity of the C4-Cl bond. researchgate.net
| Entry | Terminal Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 88-96 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | DIPA | THF | 90-97 |
| 3 | Propargyl alcohol | Pd(OAc)₂ | CuI | Cs₂CO₃ | DMF | 85-94 |
| 4 | 4-Ethynylanisole | Pd(PPh₃)₄ | CuI | Et₃N | Acetonitrile (B52724) | 87-95 |
The successful application of these cross-coupling reactions to this compound and its analogues provides a facile and efficient route to a diverse range of extended conjugated systems. The products of these reactions are of considerable interest for the development of novel functional materials with tailored optical and electronic properties.
Applications in Advanced Materials Science and Molecular Engineering
Utilization as a Building Block in Organic Electronic Materials
The incorporation of quinazoline (B50416) fragments into π-extended conjugated systems is a recognized strategy for the development of novel optoelectronic materials. benthamdirect.com The inherent electronic properties of the quinazoline ring system, when appropriately substituted, make it a valuable component in materials designed for organic electronics.
Quinazoline derivatives have been investigated for their electroluminescent properties. benthamdirect.com The substitution of aryl or hetaryl groups with extended π-conjugated systems onto the quinazoline scaffold is a key approach to creating materials suitable for organic light-emitting diodes (OLEDs). benthamdirect.com By incorporating fragments such as benzimidazole (B57391), carbazole (B46965), or triphenylamine (B166846), researchers have successfully fabricated materials for various types of OLEDs, including white and highly efficient red phosphorescent devices. benthamdirect.com The N,N-dimethylaniline group in 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline can serve as a strong electron donor, which, in conjunction with the quinazoline acceptor, could lead to materials with tunable emission colors and potentially high quantum efficiencies. Iridium complexes that are based on 2-aryl quinazoline derivatives have shown promise as high-efficiency phosphorescent materials for OLEDs. benthamdirect.comresearchgate.net
Table 1: Examples of Quinazoline Derivatives in Luminescent Applications
| Compound/System | Application | Key Finding | Reference |
| Aryl(hetaryl)substituted quinazolines | Organic Light-Emitting Diodes (OLEDs) | Incorporation of fragments like benzimidazole or carbazole allows for the fabrication of materials for white and red phosphorescent OLEDs. | benthamdirect.com |
| Iridium complexes with 2-aryl quinazoline ligands | Phosphorescent Materials for OLEDs | These materials demonstrate high efficiency suitable for use in OLED devices. | benthamdirect.comresearchgate.net |
This table is generated based on research on analogous quinazoline derivatives, as direct data for this compound is not available.
Quinazolinone derivatives, which are structurally related to quinazolines, have been successfully synthesized and utilized as fluorescent probes for the detection of metal ions. ccspublishing.org.cningentaconnect.comtandfonline.com For instance, certain quinazolinone-based probes have demonstrated high selectivity and sensitivity for Fe³⁺ ions in aqueous solutions, often exhibiting a fluorescence quenching effect upon binding. ccspublishing.org.cningentaconnect.comtandfonline.comcjsc.ac.cn The mechanism of detection typically involves the coordination of the metal ion with heteroatoms in the quinazoline structure, which alters the electronic properties of the molecule and, consequently, its fluorescence emission. Given its structure, this compound could potentially be developed into a fluorescent sensor for specific analytes, where the interaction with the analyte would modulate the intramolecular charge transfer (ICT) character of the molecule, leading to a detectable change in its fluorescence.
Table 2: Performance of Quinazolinone-Based Fluorescent Probes for Fe³⁺ Detection
| Probe Name | Detection Limit | Response Mechanism | Reference |
| Ethyl 2-(2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl) acetate (B1210297) (EMOTA) | 1.65 × 10⁻⁶ mol/L | Fluorescence quenching | ccspublishing.org.cncjsc.ac.cn |
| 2-Methyl-4(3H)-quinazoline thione | Not specified | High selective fluorescence response | ingentaconnect.com |
| 2-(1,3-Thiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one | 0.0366 µg/mL | Fluorescence quenching | tandfonline.com |
This table presents data from research on quinazolinone derivatives to illustrate the potential of the quinazoline scaffold in fluorescent sensing, as direct data for this compound is not available.
Incorporation into Polymer Architectures and Soft Materials
While specific studies on the polymerization of this compound are not prominent in the literature, the presence of the reactive chloro group at the 4-position of the quinazoline ring offers a potential handle for polymerization reactions. This could allow for its incorporation as a functional monomer into various polymer backbones. Such polymers could exhibit interesting optical or electronic properties derived from the quinazoline-dimethylaniline moiety. The synthesis of polymers containing quinazoline moieties is an area of interest for creating new materials with tailored properties.
Supramolecular Assembly and Self-Organization Studies
The planar structure of the quinazoline ring system, combined with the potential for intermolecular interactions such as π-π stacking and hydrogen bonding (if modified), suggests that this compound and its derivatives could be interesting candidates for studies in supramolecular chemistry. The self-assembly of such molecules could lead to the formation of ordered nanostructures with unique photophysical or electronic properties. The specific stereoelectronic profile of the molecule would dictate the nature and dimensionality of the resulting supramolecular architectures.
Development of Functional Dyes and Pigments (excluding commercial product development)
The N,N-dimethylaniline portion of the molecule is a well-known component in many synthetic dyes. The electronic push-pull nature of this compound, arising from the electron-donating dimethylamino group and the electron-withdrawing chloroquinazoline core, is a classic design principle for chromophores. This intramolecular charge transfer (ICT) character is likely to result in strong absorption in the UV-visible region, making it a candidate for a functional dye. Research into arylvinylsubstituted quinazolines has also pointed to their potential as colorimetric pH sensors, where protonation or deprotonation of the quinazoline nitrogen atoms would lead to a significant color change. benthamdirect.comresearchgate.net
Role in Non-linear Optics (NLO) Materials
Molecules with a significant difference in electron density between a donor and an acceptor group connected by a π-conjugated system can exhibit large second-order non-linear optical (NLO) responses. The structure of this compound fits this D-π-A design motif. Research on quinazolinone-based materials has shown that the introduction of groups that enhance the push-pull character can lead to a good NLO response. researchgate.net Specifically, the introduction of phenylacetylene (B144264) groups has been shown to enhance the third-order NLO susceptibility (γ). researchgate.net Furthermore, arylvinylsubstituted quinazolines are considered promising structures for NLO materials. benthamdirect.comresearchgate.net The NLO properties of such materials are typically investigated using techniques like the Z-scan measurement to determine their nonlinear absorption and refraction coefficients. researchgate.net
Structure Property Relationship Spr Analyses for 4 4 Chloroquinazolin 2 Yl N,n Dimethylaniline and Its Analogs
Influence of Substituent Effects on Spectroscopic Characteristics
The spectroscopic properties of this class of compounds are highly sensitive to the nature and position of substituents on both the quinazoline (B50416) and the aniline (B41778) rings. orientjchem.org Modifications can lead to significant shifts in absorption and emission spectra, as well as changes in nuclear magnetic resonance (NMR) chemical shifts.
The electronic nature of the substituent at the C4 position of the quinazoline ring plays a critical role. Replacing the chloro group with a stronger electron-withdrawing group, such as a cyano (-CN) group, generally leads to a bathochromic (red) shift in the UV-Vis absorption spectrum. nih.gov This is because a stronger acceptor enhances the intramolecular charge transfer (ICT) character of the lowest energy transition, thereby lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Conversely, replacing the chloro group with an electron-donating group or a group capable of hydrogen bonding, like in quinazolin-4(3H)-ones, results in a hypsochromic (blue) shift.
Similarly, modifications to the electron-donating N,N-dimethylaniline moiety alter the spectroscopic properties. Increasing the electron-donating strength, for instance by replacing dimethylamino with a diphenylamino or a carbazolyl group, can also induce red shifts in the absorption spectra and enhance molar absorptivity. researchgate.net
The following table summarizes the effect of various substituents on the spectroscopic characteristics of analogous quinazoline derivatives.
| Compound Analog | Substituent at C2 | Substituent at C4 | Key Spectroscopic Observation |
| 2-Arylquinazolin-4(3H)-one | 4'-(N,N-Diphenylamino)biphenyl | =O | Strong fluorescence in the blue-green region. nih.gov |
| 4-Cyano-2-arylquinazoline | 4'-(N,N-Diethylamino)biphenyl | -CN | Red-shifted absorption and dual emission bands compared to quinazolinone analog. nih.gov |
| 2-(Phenyl)-4-amino-quinazoline | 3,5-bis(trifluoromethyl)phenyl | -N(CH₃)₂ | Absorption maximum around 350-400 nm, indicative of strong ICT. researchgate.net |
| 2-(Phenyl)-7-amino-quinazoline | 3,5-bis(trifluoromethyl)phenyl | -Cl (at C4), Amino at C7 | Introduction of a second donor at C7 can further shift absorption spectra. researchgate.net |
Correlation of Molecular Structure with Photophysical Parameters
The photophysical parameters of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline and its analogs, such as fluorescence quantum yield (ΦF), Stokes shift, and fluorescence lifetime (τ), are intricately linked to their molecular structure. The efficiency and color of the emitted light are directly correlated with the nature of the D-A system and the surrounding environment.
Quantum Yield: The fluorescence quantum yield is highly dependent on the balance between radiative and non-radiative decay pathways. In many quinazoline-based D-A systems, strong ICT character can lead to high quantum yields. For example, certain 2-(Aryl)quinazolin-4(3H)-ones with triphenylamine (B166846) donors exhibit quantum yields as high as 89% in toluene (B28343). nih.gov However, the introduction of a cyano group at the C4 position, creating a stronger acceptor, has been shown to make the compounds less emissive. mdpi.com The nature of the donor group is also crucial; studies on related systems show that diphenylamino and phenoxazinyl donors can lead to high quantum yields. researchgate.net
Stokes Shift: The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, is a measure of the energy lost non-radiatively before fluorescence occurs. This parameter is strongly influenced by solvent polarity and the change in dipole moment between the ground and excited states. Analogs of this compound often exhibit significant positive solvatochromism, where the emission peak shifts to longer wavelengths in more polar solvents. nih.gov This indicates a larger dipole moment in the excited state compared to the ground state, a hallmark of ICT compounds. For instance, a related compound, 2-(4′-N,N-diethylamino[1,1′-biphenyl]-4-yl)-4-(morpholin-4-yl)quinazoline, shows an emission maximum at 443 nm in toluene, which shifts to 554 nm in acetonitrile (B52724) (MeCN). mdpi.com
Fluorescence Lifetime: The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. For quinazoline-based fluorophores, lifetimes are typically in the nanosecond range and are influenced by the substituents and the solvent. researchgate.net
The table below presents selected photophysical data for analogous compounds, illustrating these correlations.
| Compound Analog | Donor Group | Acceptor Core | Solvent | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) |
| 2-(4'-Diethylaminobiphenyl)quinazolin-4(3H)-one | Diethylamino | Quinazolin-4-one | Toluene | 450 | High | - |
| 2-(4'-Diethylaminobiphenyl)quinazolin-4(3H)-one | Diethylamino | Quinazolin-4-one | MeCN | 535 | Lower | Increased |
| 2-(3,5-bis(trifluoromethyl)phenyl)-4-(diphenylamino)quinazoline | Diphenylamino | 2-(CF₃)₂-phenyl-quinazoline | Cyclohexane | 450 | 0.81 | 63 |
| 2-(3,5-bis(trifluoromethyl)phenyl)-4-(phenoxazinyl)quinazoline | Phenoxazinyl | 2-(CF₃)₂-phenyl-quinazoline | Cyclohexane | 597 | 0.11 | 161 |
Rational Design Principles for Modulating Electronic and Optical Behavior
The rational design of quinazoline-based molecules with tailored electronic and optical properties relies on the strategic manipulation of their donor and acceptor components. nih.govistanbul.edu.tr The primary goal is to control the HOMO-LUMO energy gap, which dictates the absorption and emission wavelengths.
Tuning the Acceptor Strength: The electron-accepting capability of the quinazoline core can be systematically modified. The chloro group at C4 in the parent compound is a moderately electron-withdrawing group. Introducing stronger electron-withdrawing groups like -CN or -SO₂R at this position will lower the LUMO energy level more significantly, leading to a smaller HOMO-LUMO gap and a bathochromic shift in both absorption and emission. nih.gov Conversely, replacing the chlorine with a weaker acceptor or a donor group will increase the energy gap.
Modulating the Donor Strength: The energy of the HOMO is primarily located on the N,N-dimethylaniline moiety. Increasing the electron-donating ability of this unit will raise the HOMO energy level, thereby reducing the HOMO-LUMO gap. This can be achieved by replacing the dimethylamino group with more powerful donors like diphenylamino, carbazolyl, or phenoxazinyl groups. researchgate.netrsc.org
Extending the π-Conjugated System: Inserting π-conjugated linkers, such as a phenylene or thiophene (B33073) ring, between the quinazoline acceptor and the aniline donor is an effective strategy to red-shift the emission. nih.gov This extension of the π-system delocalizes the molecular orbitals, typically raising the HOMO and lowering the LUMO, which narrows the energy gap.
Positional Isomerism: The position of the donor group on the quinazoline ring significantly impacts the photophysical properties. Attaching the donor at the C4 or C7 position often results in compounds with larger Stokes shifts and more pronounced solvatochromism compared to attachment at other positions, due to a more effective charge transfer pathway. researchgate.net
These design principles allow for the creation of novel quinazoline derivatives with specific optical properties, such as targeted emission colors or high quantum yields, for various applications. nih.gov
Impact of Stereochemistry and Conformational Isomerism
While this compound itself does not possess a classical chiral center, its stereochemistry and conformational isomerism can still have a substantial impact on its properties. sydney.edu.au The key factor is the potential for restricted rotation around the single bond connecting the N,N-dimethylaniline ring (at its C1 position) to the C2 position of the quinazoline ring.
This restricted rotation can give rise to atropisomerism, a form of axial chirality, if the steric hindrance between the two aromatic systems is sufficiently large. The ortho-hydrogens on the aniline ring and the groups at the N1 and C8 positions of the quinazoline ring can clash, creating a significant energy barrier to free rotation. If this barrier is high enough to allow for the isolation of distinct, non-interconverting rotational isomers (conformers) at room temperature, these conformers would be considered atropisomers. youtube.com
Even if the rotational barrier is not high enough for stable atropisomers, the molecule will exist in a preferred conformation. X-ray diffraction studies on similar 2-aryl quinazoline derivatives have shown that the molecules are often non-planar, adopting a "pincer-like" conformation where the two rings are twisted with respect to each other. nih.gov
This dihedral angle between the quinazoline and aniline rings is critical because it governs the extent of π-orbital overlap between the donor and acceptor moieties.
Planar Conformation: A more planar conformation would maximize π-conjugation, leading to a smaller HOMO-LUMO gap, red-shifted absorption/emission, and more efficient intramolecular charge transfer.
Twisted Conformation: A more twisted conformation would disrupt π-conjugation, effectively decoupling the donor and acceptor. This would result in a larger HOMO-LUMO gap and photophysical properties that more closely resemble the individual chromophores, leading to blue-shifted, less intense fluorescence.
Therefore, factors that influence the preferred dihedral angle, such as the size of substituents near the connecting bond or intermolecular interactions in the solid state, can significantly modulate the electronic and optical behavior of the compound. While specific studies on the conformational isomerism of this compound are not widely reported, the principles derived from analogous biaryl systems are directly applicable. mvpsvktcollege.ac.in
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Sonogashira coupling) or condensation reactions. For example:
- Sonogashira Coupling : React 4-chloroquinazoline derivatives with ethynyl-N,N-dimethylaniline using Pd(PPh₃)Cl₂ and CuI catalysts in triethylamine under inert conditions. Optimize catalyst loading (1-2 mol%) and reaction time to improve yields (up to 80%) .
- Diazonium Salt Reactions : Utilize benzenediazonium dodecaborate salts with N,N-dimethylaniline derivatives under mild acidic conditions. Monitor pH and temperature to avoid side reactions .
- Key Considerations : Purity of starting materials, inert atmosphere, and post-synthesis purification (e.g., column chromatography) are critical for reproducibility.
Q. How is the structural characterization of this compound performed?
- Techniques :
- Single-Crystal X-ray Diffraction (XRD) : Resolve bond lengths, angles, and crystal packing. For example, XRD analysis of similar compounds (e.g., 4-(benzimidazolyl)-N,N-dimethylaniline) confirmed planar geometry with intramolecular hydrogen bonding .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using chemical shift databases (e.g., δ ~2.9 ppm for N-CH₃ groups) .
- IR : Identify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹) .
Q. What experimental designs are recommended for studying its reactivity in Lewis acid-catalyzed reactions?
- Approach : Use chlorozincate clusters or BF₃·Et₂O as Lewis acids to activate electrophilic sites. Monitor reactions via TLC or HPLC. For example, in similar compounds, Lewis acids facilitate C-C bond formation between aromatic aldehydes and dimethylaniline derivatives via intermediate stabilization .
- Controls : Include blank reactions (no catalyst) and vary catalyst concentrations to establish kinetic profiles.
Advanced Research Questions
Q. How do solvent polarity and external electric fields influence the photophysical properties of this compound?
- Mechanistic Insights :
- Solvent polarity affects fluorescence quantum yield and Stokes shift. Polar solvents stabilize charge-transfer states, reducing emission intensity. For example, in 4-(anthryl)-N,N-dimethylaniline, fluorescence decay times decreased in polar solvents like acetonitrile .
- External electric fields alter absorption spectra by inducing dipole reorientation. Use Stark spectroscopy to quantify field effects .
- Experimental Design : Measure fluorescence lifetimes using time-correlated single-photon counting (TCSPC) and vary solvent dielectric constants systematically.
Q. Which computational methods are most effective for modeling the electronic structure and reactivity of this compound?
- Recommended Methods :
- Density Functional Theory (DFT) : B3LYP/6-31G(d) for geometry optimization and frontier molecular orbital (FMO) analysis. Compare HOMO-LUMO gaps with experimental UV-Vis data .
- Polarizable Continuum Model (PCM) : Simulate solvent effects on electronic transitions .
Q. How can discrepancies between experimental and computational data be resolved?
- Case Study : If computed NMR chemical shifts deviate from experimental values:
- Step 1 : Re-optimize geometry using higher-level basis sets (e.g., 6-311++G(d,p)).
- Step 2 : Include explicit solvent molecules in the model (e.g., COSMO-RS).
- Step 3 : Check for conformational flexibility using torsional potential scans (e.g., AM1 semi-empirical method) .
Q. What strategies are used to establish structure-activity relationships (SAR) for biological applications?
- SAR Framework :
| Substituent Position | Biological Activity (IC₅₀) | Key Interaction |
|---|---|---|
| 4-Cl (Quinazoline) | Antitumor: 10.5 µM | DNA intercalation |
| N,N-Dimethyl (Aniline) | Kinase inhibition: 15.0 µM | Hydrogen bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
